5-(BUTYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOLE
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Overview
Description
5-(BUTYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOLE is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its complex structure, which includes a butylsulfanyl group, a chlorobenzenesulfonyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BUTYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOLE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the substituent groups. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butylsulfanyl Group: This step involves the reaction of the oxazole intermediate with a butylthiol reagent under suitable conditions.
Introduction of the Chlorobenzenesulfonyl Group: This can be done through a sulfonylation reaction using chlorobenzenesulfonyl chloride.
Introduction of the Fluorophenyl Group: This step involves the reaction of the oxazole intermediate with a fluorophenyl reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(BUTYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOLE can undergo various types of chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzenesulfonyl group can be reduced to form corresponding benzenesulfonamides.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzenesulfonamides.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
5-(BUTYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(BUTYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-(METHYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOLE
- 5-(ETHYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOLE
- 5-(PROPYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOLE
Uniqueness
The uniqueness of 5-(BUTYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOLE lies in its specific combination of substituent groups, which can impart distinct chemical and biological properties compared to similar compounds. For example, the butylsulfanyl group may confer different lipophilicity and reactivity compared to methylsulfanyl or ethylsulfanyl groups.
Properties
IUPAC Name |
5-butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3S2/c1-2-3-12-26-19-18(27(23,24)16-10-6-14(20)7-11-16)22-17(25-19)13-4-8-15(21)9-5-13/h4-11H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXQXMYVAOMASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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